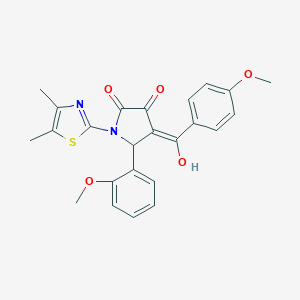![molecular formula C24H19BrN2O5 B265466 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its high potency and selectivity towards cancer cells. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders the development of more effective and targeted therapies.
Future Directions
There are several future directions for research on 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further understand its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more effective and targeted therapies for cancer and other diseases. Another direction is to optimize its synthesis method to improve its yield and purity. This would make it more accessible for research and development purposes. Additionally, further studies are needed to investigate its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a wide range of potential applications in various scientific fields. Its high potency and selectivity towards cancer cells make it an attractive candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. Overall, this compound has the potential to make significant contributions to the field of medicinal chemistry and other scientific fields.
Synthesis Methods
The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-bromoanisole, 5-methyl-3-isoxazolecarboxylic acid, and 4-allyloxybenzoyl chloride in the presence of a base. The resulting product is then subjected to a series of reactions to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield.
Scientific Research Applications
The 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have potential applications in various scientific fields. One of the primary research applications is in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor and anti-inflammatory activities. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C24H19BrN2O5 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-11-31-18-9-7-15(8-10-18)22(28)20-21(16-5-4-6-17(25)13-16)27(24(30)23(20)29)19-12-14(2)32-26-19/h3-10,12-13,21,28H,1,11H2,2H3/b22-20+ |
InChI Key |
MNWAFCIYGDAXFZ-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC(=CC=C4)Br |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265388.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265401.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265406.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B265408.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265410.png)
![(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B265412.png)
